2-Amino-4-isopropylthiazole-5-carbonitrile
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Overview
Description
2-Amino-4-isopropylthiazole-5-carbonitrile is a chemical compound with the molecular formula C7H9N3S and a molecular weight of 167.23 g/mol . It is a thiazole derivative, characterized by the presence of an amino group, an isopropyl group, and a carbonitrile group attached to the thiazole ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a thioamide and a nitrile compound in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-4-isopropylthiazole-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole-5-carbonitrile
- 2-Amino-4-ethylthiazole-5-carbonitrile
- 2-Amino-4-propylthiazole-5-carbonitrile
Comparison
Compared to its similar compounds, 2-Amino-4-isopropylthiazole-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .
Properties
Molecular Formula |
C7H9N3S |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-amino-4-propan-2-yl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H9N3S/c1-4(2)6-5(3-8)11-7(9)10-6/h4H,1-2H3,(H2,9,10) |
InChI Key |
RTQKRHFSKRDQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)C#N |
Origin of Product |
United States |
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